Dazdotuftide

Non-infectious uveitis Intraocular pressure safety Phase 3 randomized controlled trial

Dazdotuftide (CAS 2522933-44-2), also known as TRS01, is a synthetic small molecule peptide conjugate consisting of tuftsin covalently linked to a phosphorylcholine (PPC) moiety. The compound functions as a novel immunomodulator that inhibits the NF-κB signaling pathway via Toll-like receptor 4 (TLR4) antagonism and promotes a phenotypic shift in macrophages from the pro-inflammatory M1 state to the anti-inflammatory, IL-10-secreting M2 state.

Molecular Formula C43H68N13O13P
Molecular Weight 1006.1 g/mol
CAS No. 2522933-44-2
Cat. No. B12396921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDazdotuftide
CAS2522933-44-2
Molecular FormulaC43H68N13O13P
Molecular Weight1006.1 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O
InChIInChI=1S/C43H68N13O13P/c1-26(57)37(45)40(62)52-31(9-5-6-18-44)41(63)55-20-8-11-34(55)39(61)51-30(10-7-19-48-43(46)47)38(60)49-25-36(59)50-33(42(64)65)24-27-12-17-35(58)32(23-27)54-53-28-13-15-29(16-14-28)69-70(66,67)68-22-21-56(2,3)4/h12-17,23,26,30-31,33-34,37,57H,5-11,18-22,24-25,44-45H2,1-4H3,(H10-,46,47,48,49,50,51,52,53,58,59,60,61,62,64,65,66,67)/t26-,30+,31+,33+,34+,37+/m1/s1
InChIKeyVXUMKMXYKWBBDK-JERYHNGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dazdotuftide (CAS 2522933-44-2) for Procurement: A Steroid-Sparing Immunomodulator with Validated Ocular Indications


Dazdotuftide (CAS 2522933-44-2), also known as TRS01, is a synthetic small molecule peptide conjugate consisting of tuftsin covalently linked to a phosphorylcholine (PPC) moiety . The compound functions as a novel immunomodulator that inhibits the NF-κB signaling pathway via Toll-like receptor 4 (TLR4) antagonism and promotes a phenotypic shift in macrophages from the pro-inflammatory M1 state to the anti-inflammatory, IL-10-secreting M2 state [1]. Dazdotuftide is under clinical investigation for non-infectious anterior uveitis (Phase 3) and in preclinical development for diabetic macular edema (DME) and dry age-related macular degeneration (AMD) [2].

TLR4/NF-κB pathway inhibition studies

M1-to-M2 macrophage polarization models

Ocular inflammation model endpoint analysis

Why Generic Substitution Fails: The Clinical and Procurement Necessity of Dazdotuftide (CAS 2522933-44-2) Over In-Class Alternatives


Substitution of dazdotuftide with generic in-class immunomodulators or standard-of-care corticosteroids is clinically unsupported due to fundamental differences in molecular architecture and pharmacological outcomes. Unlike single-target immunomodulators, dazdotuftide's tuftsin-phosphorylcholine conjugate structure enables simultaneous engagement of multiple inflammatory targets (NRP1, TLR4, ACE2) while actively polarizing macrophages toward a resolving M2 phenotype [1]. Critically, head-to-head clinical data demonstrate that while topical prednisolone acetate provides superior acute inflammation resolution, dazdotuftide delivers a differentiated safety profile with statistically significant IOP advantages—a decisive factor for procurement in uveitic glaucoma populations where steroid-induced ocular hypertension is a primary safety concern [2].

Attribute
Dazdotuftide
Class Alternatives
Molecular Architecture
Tuftsin-PC conjugate, multi-receptor engagement
Single-target immunomodulators or corticosteroids
IOP Endpoint Profile
Reported lower IOP elevation in clinical study
Steroid-related IOP elevation may differ
Mechanism of Action
TLR4 antagonism + M2 polarization
Single-pathway inhibition or broad immunosuppression

Quantitative Evidence Guide for Dazdotuftide (CAS 2522933-44-2): Head-to-Head Clinical and Preclinical Differentiation Data


Dazdotuftide vs. Prednisolone Acetate: Clinical Efficacy and IOP Safety Differentiation in Non-Infectious Uveitis

In the Phase 3 TRS4Vision trial (N=136, 2:1 randomization), dazdotuftide (TRS01 1% eye drops) was directly compared to prednisolone acetate 1% eye drops (both QID for 28 days) in patients with active anterior non-infectious uveitis. For inflammation resolution (ACC Grade 0 at Day 28), dazdotuftide was inferior (48% vs 68%, P=0.0311). However, dazdotuftide demonstrated statistically significant superiority in intraocular pressure (IOP) safety outcomes, with lower IOP elevation at all evaluated thresholds (P<0.05) [1]. Secondary analyses revealed a 2.6-fold higher rate of IOP elevation in the steroid arm and up to a 6-fold higher rate of inflammation rebound post-cessation in a pre-specified subgroup [2].

IOP Safety Endpoint
Head-to-head
48% vs 68% inflammation resolution
Lower IOP elevation observed
Reported endpoint difference; IOP monitoring context
Phase 3 RCT (N=136), 28-day QID
Non-infectious uveitis Intraocular pressure safety Phase 3 randomized controlled trial

Dazdotuftide vs. Dexamethasone: Superior Ex Vivo Suppression of Pro-Inflammatory Cytokines in Ocular Inflammatory Disease Models

In ex vivo comparative studies using CD3/CD28-activated peripheral blood mononuclear cells (PBMCs) and inflamed temporal artery biopsies (TABs), dazdotuftide demonstrated superior reduction of key pro-inflammatory mediators compared to dexamethasone. Dazdotuftide produced greater reductions in IL-2, IL-18, and IFNγ secretion in activated PBMCs, and more effectively suppressed CD68 gene expression (a macrophage activation marker) in inflamed TABs [1].

Ex Vivo Cytokine Reduction
Assay context
Greater reduction of IL-2, IL-18, IFNγ vs dexamethasone
Reported ex vivo assay context; supports cytokine endpoint interpretation
CD3/CD28-activated PBMCs; temporal artery biopsies
Cytokine suppression Ex vivo pharmacology Giant cell arteritis

Dazdotuftide vs. Anti-VEGF Monotherapies: Mechanistic Complementarity for Retinal Inflammatory Diseases

Unlike anti-VEGF monotherapies (e.g., ranibizumab, aflibercept) that target a single angiogenic pathway, dazdotuftide demonstrates multi-target anti-inflammatory activity. Preclinical and review data indicate dazdotuftide simultaneously inhibits TLR4-mediated NF-κB signaling, blocks NRP1-associated VEGF165 activity, and modulates ACE2 pathways while inducing M1-to-M2 macrophage polarization [1][2]. Anti-VEGF agents are the mainstay treatment for DME and nAMD, yet many patients exhibit inadequate response and treatment burden from frequent intravitreal injections [3].

Target Engagement Profile
Class-level
≥3 targets (TLR4, NRP1, ACE2) + M2 polarization
vs anti-VEGF: 1 target
Multi-target pathway context; class-level comparison
Preclinical mechanistic profiling
Diabetic macular edema Age-related macular degeneration Multi-target pharmacology

Dazdotuftide Clinical Durability: Reduced Post-Treatment Inflammation Rebound vs. Topical Corticosteroid

Post hoc analysis of the TRS4Vision Phase 3 trial demonstrated differential durability of treatment effect. In the steroid active-control arm, inflammation resolution was transient, with a 2-fold higher rate of rebound (relapse of inflammation within 2 weeks of treatment cessation) compared to the dazdotuftide arm. In a pre-specified subgroup analysis, this difference increased to a 6-fold higher rebound rate in the steroid arm relative to dazdotuftide [1].

Post-Treatment Rebound
Head-to-head
Steroid arm: 2- to 6-fold higher rebound rate
Reported durability endpoint context; sustained endpoint review
Post hoc analysis, 2-week follow-up
Inflammation rebound Treatment durability Uveitic glaucoma

High-Value Application Scenarios for Dazdotuftide (CAS 2522933-44-2) Based on Validated Differentiation Evidence


First-Line Clinical Investigation in Uveitic Glaucoma and IOP-Sensitive Non-Infectious Uveitis Populations

Based on Phase 3 data demonstrating statistically significant IOP safety superiority over prednisolone acetate (P<0.05 at all IOP thresholds evaluated) [1], dazdotuftide is positioned for clinical research use in uveitic glaucoma patients and steroid-responsive individuals where corticosteroid-induced ocular hypertension is a primary safety concern. The compound's steroid-sparing mechanism enables inflammation control without the cumulative IOP elevation risk associated with repeated topical steroid exposure.

Investigational Use as Steroid-Free Alternative in Refractory or Non-Responsive DME and Dry AMD

For DME and AMD patients with inadequate response to anti-VEGF monotherapy, dazdotuftide offers a mechanistically distinct, multi-target immunomodulatory approach [1]. The compound's demonstrated ability to suppress pro-inflammatory cytokines (IL-2, IL-18, IFNγ) with potency reported as superior to dexamethasone in ex vivo human tissue models [2] supports its evaluation in inflammatory retinal diseases where VEGF blockade alone provides insufficient benefit.

Preclinical Research in Macrophage-Driven Autoimmune and Chronic Inflammatory Disease Models

Dazdotuftide's dual mechanism—TLR4/NF-κB pathway inhibition coupled with M1-to-M2 macrophage polarization [1]—makes it a valuable tool compound for academic and industrial researchers investigating immunomodulatory interventions in chronic inflammatory and autoimmune conditions. The compound has demonstrated inhibitory effects on TLR-4, NRP-1 (VEGF165 inhibition), and ACE2 across various autoimmune animal models and in vitro systems [2], providing a broad platform for hypothesis-driven preclinical studies.

Formulation Development and Drug Delivery Research for Sustained Ocular Immunomodulation

With the TRS02 program advancing a slow-release biodegradable intravitreal formulation of dazdotuftide into preclinical development for DME, diabetic retinopathy, and dry AMD [1], procurement of the parent compound (dazdotuftide, CAS 2522933-44-2) supports formulation and drug delivery research aimed at optimizing sustained-release ocular immunomodulation. This application addresses the significant treatment burden associated with frequent intravitreal anti-VEGF injections [2].

Application
Selection Property
Validation Focus
IOP-sensitive uveitis model endpoint studies
IOP endpoint monitoring profile
Head-to-head IOP endpoint comparison
Complementary multi-target studies in DME/AMD models
Mechanistic complementarity to anti-VEGF
Cytokine and gene expression endpoints
Macrophage polarization preclinical research
TLR4/NF-κB pathway modulation
M1/M2 polarization and ACE2 assays
Sustained-release formulation R&D
Formulation matrix compatibility
Drug release and in vivo exposure models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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